molecular formula C12H10BrN3OS B2372731 N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide CAS No. 219139-12-5

N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B2372731
CAS No.: 219139-12-5
M. Wt: 324.2
InChI Key: UFXMKIHZRTXQLQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 4-bromophenyl group linked via an acetamide bridge to a pyrimidin-2-ylsulfanyl moiety. This compound belongs to a broader class of sulfur-containing heterocyclic acetamides, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including enzyme inhibition, receptor modulation, and antimicrobial activity . The pyrimidine ring, a nitrogen-rich heterocycle, contributes to solubility and hydrogen-bonding capabilities, which are critical for bioactivity.

Properties

IUPAC Name

N-(4-bromophenyl)-2-pyrimidin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXMKIHZRTXQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thioether Intermediate

The initial step involves the nucleophilic substitution between pyrimidine-2-thiol and chloroacetyl chloride. In anhydrous dichloromethane, pyrimidine-2-thiol reacts with chloroacetyl chloride at 0–5°C to form 2-(chloroacetylthio)pyrimidine. This intermediate is highly reactive due to the labile chlorine atom, which is subsequently displaced by the amine group of 4-bromoaniline.

Reaction Conditions :

  • Temperature: 0–5°C (prevents side reactions)
  • Solvent: Dichloromethane (ensures homogeneity)
  • Catalyst: Triethylamine (neutralizes HCl byproduct)

Mechanistic Insight :
$$
\text{Pyrimidine-2-thiol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Pyrimidine-2-S-CH}_2\text{COCl} + \text{HCl}
$$

The intermediate’s structure is confirmed via $$^1\text{H}$$ NMR, showing a singlet at δ 4.18 ppm for the methylene group (-CH$$_2$$-S-).

Amidation with 4-Bromoaniline

The second step involves coupling 2-(chloroacetylthio)pyrimidine with 4-bromoaniline. The reaction proceeds in ethanol under reflux (78°C) for 6–8 hours, yielding N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide.

Optimization Parameters :

  • Solvent : Ethanol (polar protic solvent enhances nucleophilicity of 4-bromoaniline)
  • Temperature : 78°C (balances reaction rate and byproduct minimization)
  • Molar Ratio : 1:1.2 (excess 4-bromoaniline ensures complete conversion)

Characterization Data :

  • Melting Point : 162–164°C
  • $$^1\text{H}$$ NMR (DMSO-d$$_6$$) : δ 7.52 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 8.64 (s, 1H, NH), 8.72 (d, 2H, Pyrimidine-H)
  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H stretch), 1665 cm$$^{-1}$$ (C=O stretch), 690 cm$$^{-1}$$ (C-S stretch)

Alternative Synthetic Routes

Pfitzinger Reaction Adaptation

A modified Pfitzinger reaction, typically used for quinoline synthesis, has been adapted for acetamide derivatives. Here, isatin reacts with 4-bromoacetophenone in refluxing ethanol, yielding a quinoline intermediate that undergoes thiolation and amidation. While this method increases structural complexity, it offers higher yields (78–82%) compared to conventional routes.

Advantages :

  • Enhanced regioselectivity due to the rigid quinoline backbone.
  • Reduced side products from competing nucleophilic sites.

Solid-Phase Synthesis

Recent advances utilize resin-bound intermediates to streamline purification. Wang resin functionalized with 4-bromoaniline reacts with 2-mercaptopyrimidine in the presence of DIEA, followed by cleavage with trifluoroacetic acid. This method achieves 85–90% purity without column chromatography.

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Conventional 65–70 95 Simplicity
Pfitzinger Adaptation 78–82 98 High regioselectivity
Solid-Phase 70–75 85–90 Minimal purification required

Optimization Challenges and Solutions

Byproduct Formation

The primary byproduct, N-(4-bromophenyl)acetamide, arises from premature hydrolysis of chloroacetyl chloride. Mitigation strategies include:

  • Strict anhydrous conditions : Use of molecular sieves or inert gas atmospheres.
  • Stepwise addition : Gradual introduction of chloroacetyl chloride to the reaction mixture.

Purification Techniques

Crude product purification employs:

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent.

Table 2: Spectroscopic Validation of Key Intermediates

Intermediate $$^1\text{H}$$ NMR (δ, ppm) IR (cm$$^{-1}$$)
2-(Chloroacetylthio)pyrimidine 4.18 (s, 2H), 8.72 (d, 2H) 1685 (C=O), 690 (C-S)
N-(4-Bromophenyl)acetamide 2.15 (s, 3H), 7.52 (d, 2H) 3280 (N-H), 1665 (C=O)

Scalability and Industrial Relevance

Kilogram-scale production faces challenges in maintaining reaction homogeneity and controlling exothermicity. Continuous flow reactors address these issues by ensuring precise temperature control and reduced reaction times (2–3 hours vs. 6–8 hours). Pilot studies report 92% yield with 99.5% purity, underscoring the method’s industrial viability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

  • Antitumor Activity
    • Research indicates that N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide exhibits promising antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.
    • Case Study : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial efficacy against a range of bacterial strains. Its ability to disrupt bacterial cell membranes suggests potential as an antibiotic agent.
    • Case Study : A study conducted on Staphylococcus aureus revealed that this compound exhibited significant antibacterial activity, outperforming several standard antibiotics.
  • Enzyme Inhibition
    • This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
    • Case Study : It was found to inhibit the activity of certain kinases, which are critical in cancer progression, thereby providing a basis for its use in targeted cancer therapies.

Chemical Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Pyrimidine Derivative : The starting material is often a pyrimidine derivative which is reacted with a bromophenyl compound.
  • Formation of Sulfanyl Group : Introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions.
  • Acetylation : Finally, the acetamide group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Triazinoindole Derivatives ()

Compound 26 (N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) replaces the pyrimidine ring with a triazinoindole system. This substitution introduces additional nitrogen atoms and aromatic bulk, which may enhance DNA intercalation or kinase inhibition. However, the pyrimidine-based target compound likely exhibits better solubility due to its simpler heterocycle .

Thiazol-2-one Derivatives ()

Compounds 9e–9h and 10 feature a thiazol-2-one ring instead of pyrimidine. For example:

  • 9e : N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (yield: 15%, mp: 210–213°C).
  • 10: 2-[4-(4-Aminophenyl)-2-oxothiazol-3-yl]-N-(4-bromophenyl)acetamide (yield: 27%, mp: 188–189°C).

The thiazol-2-one group introduces a ketone oxygen, which may facilitate hydrogen bonding with enzymes like α-glucosidase. However, the pyrimidin-2-ylsulfanyl group’s sulfur atom could offer distinct redox or metal-binding properties .

Pyridazin-3(2H)-one Derivatives ()

Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as mixed FPR1/FPR2 agonists. The pyridazinone ring’s carbonyl group enhances dipole interactions, while the pyrimidine sulfur in the target compound might improve membrane permeability .

Enzyme Inhibition ()

Compound 12i (N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide) inhibits α-glucosidase (non-competitive) and α-amylase (competitive). The benzo[e][1,2]thiazin moiety’s sulfonic acid group contrasts with the pyrimidine’s sulfur, suggesting divergent binding modes .

Antimicrobial and Anticancer Activity ()

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide () demonstrates antimycobacterial activity, attributed to the thiophene ring’s planar structure. The pyrimidine analog may exhibit broader-spectrum activity due to enhanced π-π stacking .
  • 10a (): An indole-based derivative with anticancer activity via Bcl-2/Mcl-1 inhibition. The pyrimidine’s smaller size might reduce steric hindrance in target binding compared to indole .
  • 4j–4o (): Thiazolidine-2,4-dione derivatives with antimicrobial activity. The pyrimidine’s sulfur could mimic thiazolidinedione’s disulfide bonds in disrupting microbial enzymes .

Melting Points and Solubility

Compound Heterocycle Melting Point (°C) Key Functional Groups
Target (Hypothetical) Pyrimidin-2-ylsulfanyl Not reported Sulfur, bromophenyl
9e () Thiazol-2-one 210–213 Methoxyphenyl
4j () Thiazolidine-2,4-dione 253–255 Methoxybenzylidene
12i () Benzo[e][1,2]thiazin Not reported Hydroxy, methoxybenzoyl

The pyrimidine’s compact structure may lower melting points compared to bulkier heterocycles like triazinoindole, improving solubility .

Biological Activity

N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

The compound features a bromophenyl group linked to a pyrimidine moiety through a sulfanyl group, with an acetamide functional group. Its structure can be represented as:

C13H12BrN3OS\text{C}_{13}\text{H}_{12}\text{BrN}_3\text{OS}

The synthesis typically involves multi-step reactions, including the formation of the pyrimidine ring and subsequent functionalization to introduce the bromophenyl and acetamide groups. The synthetic pathway may include:

  • Formation of the pyrimidine core.
  • Introduction of the sulfanyl linkage.
  • Bromination of the phenyl ring.

2.1 Anticancer Properties

This compound has shown promise as an anticancer agent . Studies indicate its potential to inhibit topoisomerase II , an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant antiproliferative activity in various cancer cell lines, including MGC-803 and HeLa cells .

2.2 Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . Research indicates that derivatives with similar structural motifs can inhibit pro-inflammatory cytokines like TNFα, thereby reducing inflammation in models of rheumatoid arthritis .

2.3 Enzyme Inhibition

This compound acts as a modulator of various enzymes, potentially interacting with targets involved in metabolic pathways. Its mechanism may involve binding to active sites or allosteric sites on enzymes, thereby altering their activity .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Topoisomerase II Inhibition : The compound inhibits the catalytic activity of topoisomerases, leading to DNA damage and subsequent cell death.
  • Cytokine Modulation : It may inhibit the signaling pathways that lead to cytokine production, thereby reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits topoisomerase II; induces apoptosis
Anti-inflammatoryReduces TNFα levels in vitro
Enzyme inhibitionModulates enzyme activity

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of related compounds, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) models, highlighting its potential as a therapeutic agent in oncology.

5. Conclusion

This compound exhibits diverse biological activities, particularly in anticancer and anti-inflammatory domains. Its unique chemical structure allows it to interact with multiple biological targets, making it a candidate for further research and development in medicinal chemistry.

Q & A

Q. What synthetic strategies are effective for preparing N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution for sulfanyl group introduction and amide bond formation. Key optimizations include:

  • Temperature control : 60–80°C for thioether bond formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity during coupling steps .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol) achieve >95% purity .
  • Stoichiometry : A 1:1.2 molar ratio of thiol to halide precursor improves yield .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy :
    • ¹H NMR: Bromophenyl protons at δ 7.45–7.62 ppm (doublet, J = 8.5 Hz) and pyrimidine protons at δ 8.85 ppm (singlet) .
    • ¹³C NMR: Carbonyl resonance at δ 168.5 ppm confirms amide formation .
  • HRMS : Molecular ion peak at m/z 395.9845 [M+H]⁺ validates the molecular formula .
  • HPLC : Retention time of 6.8 min (C18 column, acetonitrile/water 70:30) ensures >99% purity .

Q. What preliminary biological assays are recommended for evaluating pharmacological potential?

  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MDA-MB-231, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications : Substitute pyrimidine with triazine or quinazoline to assess scaffold flexibility .
  • Functional group variation : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the phenyl para-position to modulate electronic effects .
  • Bioisosteric replacement : Replace sulfur with selenium in the thioether linkage to study chalcogen effects .
  • Pharmacokinetic profiling : Parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition studies .

Q. What computational methods elucidate binding mechanisms with biological targets?

  • Molecular docking : Use AutoDock Vina with EGFR kinase (PDB 1M17) to identify key interactions (e.g., bromophenyl π-π stacking with Phe723) .
  • Molecular dynamics (MD) : 100 ns simulations in GROMACS to evaluate binding stability (RMSD <2 Å acceptable) .
  • MM-PBSA calculations : Estimate binding free energies (ΔG ≤ -35 kcal/mol suggests strong affinity) .
  • Validation : Site-directed mutagenesis (e.g., Leu844Ala in EGFR) confirms predicted interactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Protocol standardization : Adopt uniform MTT assay conditions (48h exposure, 10% FBS) .
  • Cell line authentication : STR profiling to confirm identity (e.g., distinguish MDA-MB-231 from MCF-7) .
  • Meta-analysis : Apply random-effects models to aggregate data from ≥5 studies (Cochran’s Q test for heterogeneity) .
  • Mechanistic studies : ABC transporter expression profiling to explain cell-type-specific uptake variations .

Q. What crystallographic strategies determine the 3D conformation of this compound?

  • X-ray crystallography : Use SHELX programs for structure solution and refinement .
  • Hydrogen-bond analysis : Intramolecular N–H⋯N bonds stabilize folded conformations (bond lengths: 2.85–3.10 Å) .
  • Comparative analysis : Align with CSD database entries (e.g., ARARUI) to assess torsion angle variations (42–68° between aromatic rings) .

Q. How can reaction mechanisms for key synthetic steps be experimentally validated?

  • Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS during thioether formation .
  • Isotopic labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation in the pyrimidine core .
  • DFT calculations : Compare theoretical and experimental IR spectra to confirm transition states .

Q. Methodological Notes

  • Data reproducibility : Triplicate experiments with ±SEM are critical for biological assays .
  • Software tools : Use Gaussian 16 for DFT calculations and PyMOL for visualizing docking poses .
  • Contingency planning : Include backup synthetic routes (e.g., Mitsunobu reaction for challenging couplings) .

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